

2,4-Dichloro-5-fluoronitrobenzene synthesis and characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Dichloro-5-fluoronitrobenzene

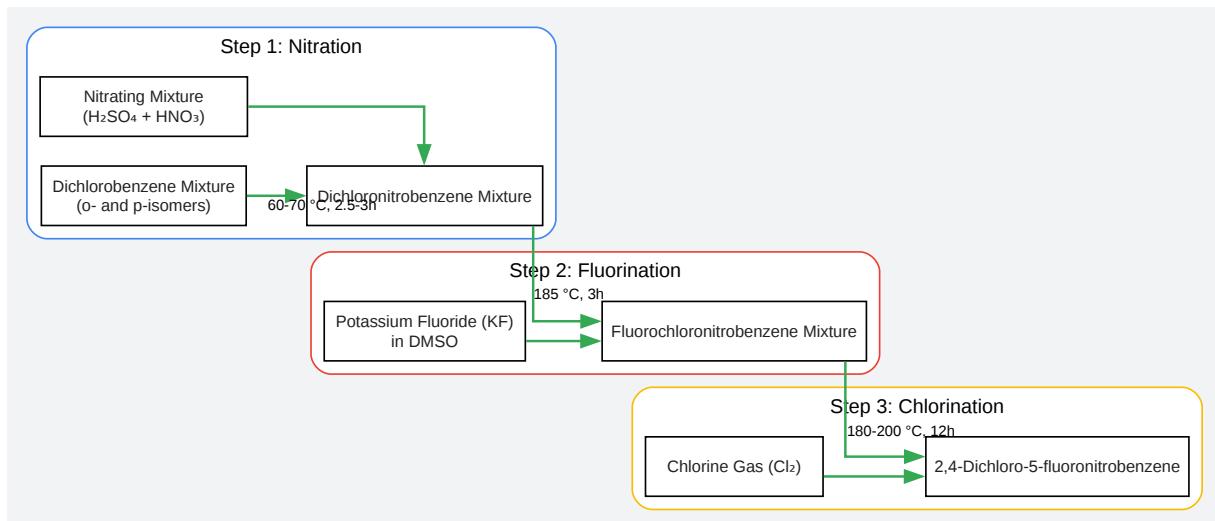
Cat. No.: B1301596

[Get Quote](#)

An In-depth Technical Guide to the Synthesis and Characterization of **2,4-Dichloro-5-fluoronitrobenzene**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **2,4-dichloro-5-fluoronitrobenzene**, a key intermediate in the synthesis of various organic compounds, including herbicides.^[1] This document details the experimental protocols for its preparation and the analytical techniques for its structural elucidation and verification.


Physicochemical Properties

2,4-Dichloro-5-fluoronitrobenzene is a white crystalline solid at room temperature.^[2] Its fundamental properties are summarized in the table below.

Property	Value
CAS Number	2105-59-1 [1] [2] [3]
Molecular Formula	C ₆ H ₂ Cl ₂ FNO ₂ [1] [2] [3] [4]
Molecular Weight	209.99 g/mol [1] [2]
Appearance	White crystalline solid [2]
Melting Point	90-93 °C [2]
Boiling Point	275.4 °C at 760 mmHg [5]
Density	1.622 g/cm ³ [5]
Flash Point	120.4 °C [5]
Solubility	Soluble in dimethylformamide, dichloromethane, and dichloroethane. [2]

Synthesis of 2,4-Dichloro-5-fluoronitrobenzene

The synthesis of **2,4-dichloro-5-fluoronitrobenzene** can be achieved through a multi-step process starting from a mixture of o-dichlorobenzene and p-dichlorobenzene.[\[6\]](#) The overall workflow involves nitration of the dichlorobenzene mixture, followed by a fluorination step, and finally a chlorination reaction to yield the desired product.[\[6\]](#)

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **2,4-dichloro-5-fluoronitrobenzene**.

Experimental Protocol

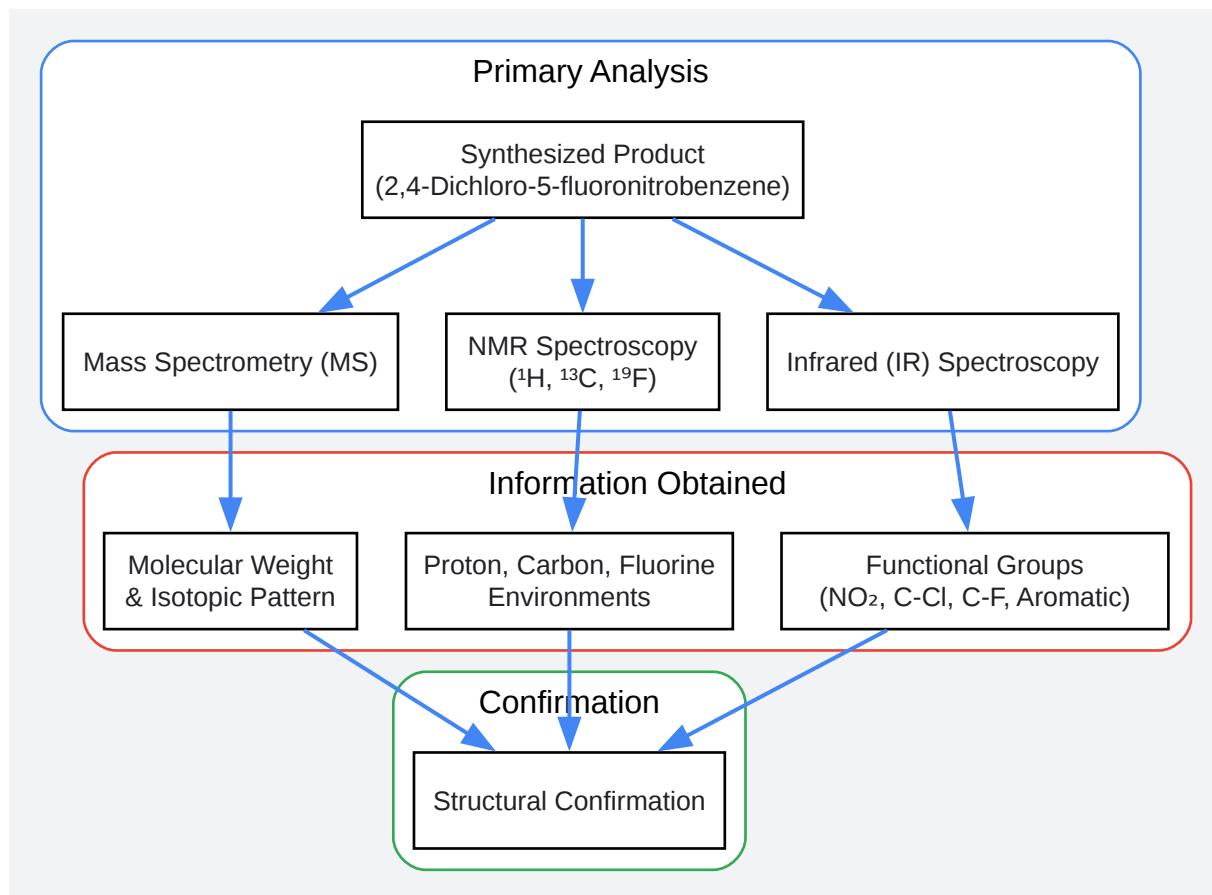
The following protocol is based on a patented synthesis method.[\[6\]](#)

Step 1: Preparation of Dichloronitrobenzene Mixture

- Prepare a nitrating mixture by combining 800 mL of concentrated sulfuric acid and 800 mL of concentrated nitric acid.
- To this stirred mixture, slowly add 294 g of a dichlorobenzene mixture (ortho- and para-isomers).
- Maintain the reaction temperature at $60^\circ C$ for 2.5 hours.

- After cooling, separate the organic layer. The aqueous layer can be extracted with dichloromethane (CH_2Cl_2) to recover any remaining product.
- Combine the organic layers, wash with water until neutral, and then dry over an anhydrous salt (e.g., Na_2SO_4).
- Remove the solvent by distillation. The resulting dichloronitrobenzene mixture is used in the next step.

Step 2: Preparation of Fluorochloronitrobenzene Mixture


- In a reaction vessel, combine 192 g of the dichloronitrobenzene mixture, 400 mL of dimethyl sulfoxide (DMSO), and 116 g of potassium fluoride.
- Heat the mixture to 185 °C and maintain this temperature for 3 hours.
- After the reaction, cool the mixture and separate the organic phase.
- Wash the organic phase with water.
- Purify the product by vacuum distillation, collecting the fraction at 110-120 °C / 15 mmHg. This yields a mixture of fluorochloronitrobenzene isomers.

Step 3: Preparation of **2,4-Dichloro-5-fluoronitrobenzene**

- Heat 96 g of the fluorochloronitrobenzene mixture to 180-200 °C.
- Bubble chlorine gas through the heated mixture.
- Continue the reaction for 12 hours, collecting the distillate.
- Wash the collected distillate with water until it is neutral.
- Perform a final purification by vacuum distillation, collecting the fraction at 60-68 °C / 15 mmHg to obtain **2,4-dichloro-5-fluoronitrobenzene**.

Characterization

A combination of spectroscopic methods is essential for the unambiguous structural confirmation of **2,4-dichloro-5-fluoronitrobenzene**.^[1]

[Click to download full resolution via product page](#)

Caption: Logical workflow for the characterization of the title compound.

Spectroscopic Data

The following table summarizes the expected and reported spectral characteristics for **2,4-dichloro-5-fluoronitrobenzene**.

Technique	Expected/Predicted Data
Mass Spectrometry (MS)	Molecular Ion (M^+): $m/z \approx 208.94$ (Monoisotopic Mass).[4] Isotopic Pattern: A characteristic M , $M+2$, $M+4$ pattern with relative intensities of approximately 9:6:1, confirming the presence of two chlorine atoms.[1]
^1H NMR	Two distinct signals in the aromatic region, confirming the presence and relative positions of the two aromatic protons.[1]
^{13}C NMR	Six unique signals, corresponding to the six different carbon environments in the benzene ring.[1]
^{19}F NMR	A single characteristic signal for the fluorine atom. The chemical shift and coupling constants would provide definitive proof of its location on the aromatic ring.[1]
Infrared (IR) Spectroscopy	Aromatic C=C stretching: $\sim 1400\text{-}1600\text{ cm}^{-1}$ NO ₂ stretching (asymmetric & symmetric): $\sim 1530\text{ cm}^{-1}$ and $\sim 1350\text{ cm}^{-1}$ C-Cl stretching: $\sim 700\text{-}850\text{ cm}^{-1}$ C-F stretching: $\sim 1100\text{-}1250\text{ cm}^{-1}$

Safety Information

2,4-Dichloro-5-fluoronitrobenzene is classified as an irritant and is harmful by inhalation, in contact with skin, and if swallowed.[2] Appropriate personal protective equipment, including gloves, safety goggles, and respiratory protection, should be used when handling this compound.[2] All work should be conducted in a well-ventilated area, such as a fume hood.[2] In case of an accident or if you feel unwell, seek immediate medical advice.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4-Dichloro-5-fluoronitrobenzene | 2105-59-1 | Benchchem [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. echemi.com [echemi.com]
- 4. 2,4-Dichloro-5-fluoronitrobenzene | C6H2Cl2FNO2 | CID 2736831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4-Dichloro-5-fluoronitrobenzene - Safety Data Sheet [chemicalbook.com]
- 6. CN1075949A - The 2,4 dichloro fluorobenzene synthesis technique - Google Patents [patents.google.com]
- To cite this document: BenchChem. [2,4-Dichloro-5-fluoronitrobenzene synthesis and characterization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1301596#2-4-dichloro-5-fluoronitrobenzene-synthesis-and-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

